Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
TL-310 is a new taxane analog that demonstrates potent antitumor activity in a variety of human cancer cell lines and in human tumor xenografts. The mechanism of action of TL-310 includes microtubule polymerization, resulting in a block in the G2/M phase of the cell cycle and programmed cell death (apoptosis). In the 786-0 human renal carcinoma model, oral TL-310 (80 mg/kg) was equally efficacious as IV administered paclitaxel or docetaxel. Orally administered TL-310 consistently maintained excellent antitumor efficacy which was well below its maximum tolerated dose in mice.
Camptothecin Analogue TLC388 is a synthetic analogue of camptothecin with potential antineoplastic and radio-sensitizing activities. Camptothecin analogue TLC388 selectively stabilizes topoisomerase I-DNA covalent complexes during S-phase, thereby inhibiting religation of topoisomerase I-mediated single-strand DNA breaks and producing potentially lethal double-strand DNA breaks when encountered by the DNA replication machinery. Topoisomerase I relaxes negative super-coiled DNA during replication and transcription. This agent has been chemically modified to enhance the potency and stability of camptothecin.
TLK19781 is an insulin receptor modulator. In cultured cells made insulin resistant HIV by PI treatment, TLK19781 both increased the content of insulin-stimulated GLUT4 at the plasma membrane and enhanced insulin-stimulated glucose transport.
TLN-232, also known as CAP-232, is a synthetic cyclic heptapeptide with potential antineoplastic activity. Pyruvate kinase (PK) inhibitor TLN-232 targets pyruvate kinase M2 (M2PK), which may disrupt tumor cell anaerobic glycolysis. M2PK is a dimeric isoform of PK and the predominant PK isoform found in tumor cells.
C29 is an inhibitor of toll-like receptor 2 (TLR2) signaling. It inhibits synthetic and bacterial TLR2 agonist-induced TLR2/1 and TLR2/6 signaling in HEK-293T cells expressing human TLR2 (HEK-TLR2) and THP-1 cells when used at a concentration of 50 µM. C29 also inhibits TLR2/1 signaling in primary murine macrophages without inducing cytotoxicity. It decreases the expression of IL-8 induced by the synthetic bacterial lipopeptide TLR2 agonist Pam3CSK4 in HEK-TLR2 cells. C29 (150 µM) inhibits the Pam3CSK4-induced interaction between TLR2 and the adapter protein MyD88, blocks MAPK activation, and decreases NF-κB activation and IκBα degradation in THP-1 cells. Novel inhibitor of TLR2/1 and TLR2/6 signaling induced by synthetic and bacterial TLR2 agonists in human HEK-TLR2 and THP-1 cells, but only TLR2/1 signaling in murine macrophages TLR2-IN-C29 is an inhibitor of TLR2/1 and TLR2/6 signaling. It is induced by synthetic and bacterial TLR2 agonists in human HEK-TLR2 and THP-1 cells, but only TLR2/1 signaling in murine macrophages.